(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZMTBLLXPWXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[d]thiazole derivatives, characterized by the presence of a benzo[d]thiazole moiety and an amide functional group. The molecular formula is with a molecular weight of approximately 361.45 g/mol. The presence of fluorine and ethyl groups enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of Fluorine and Ethyl Groups : Electrophilic substitution reactions are employed to introduce these substituents.
- Formation of the Ylidene Group : This is accomplished by reacting the benzo[d]thiazole derivative with a suitable aldehyde under basic conditions.
Antimicrobial Activity
Research has shown that compounds similar to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene) exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum .
Table 1: Antimicrobial Activity Results
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound A | 7.81 | C. albicans |
| Compound B | 12.5 | F. oxysporum |
| Compound C | 50 | B. subtilis |
Anticancer Potential
Several studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds that share structural similarities with (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene) have been shown to inhibit cell proliferation in various cancer types, suggesting a potential mechanism involving the modulation of apoptotic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups like fluorine may enhance binding affinity to these targets, leading to altered enzyme activity or receptor modulation .
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that certain derivatives exhibit MIC values lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .
- Anticancer Studies : In a recent study, a series of benzothiazole derivatives were tested against various cancer cell lines, revealing that those with similar structures to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene) showed significant cytotoxic effects, particularly in breast and lung cancer models .
Scientific Research Applications
Pharmacological Potential
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The unique structural characteristics of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide may enhance its efficacy against specific cancer types.
-
Antimicrobial Properties :
- Research has shown that derivatives of benzo[d]thiazole possess broad-spectrum antimicrobial activity. This compound could be evaluated for its effectiveness against resistant bacterial strains.
-
Anti-inflammatory Effects :
- Due to the presence of specific functional groups, this compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- In Vitro Studies :
- Safety Profile Evaluation :
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of the benzothiazole ring is critical for modulating steric and electronic properties:
- 3-Allyl group (N-(6-acetamido-3-allyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexanecarboxamide, ): The allyl substituent introduces unsaturation, which may increase reactivity or conformational flexibility .
Substituent Variations at Position 6
- 6-Fluoro group (target compound) : Fluorine’s electronegativity enhances hydrogen-bonding capacity and bioavailability, as seen in antimicrobial benzo[b]thiophene analogs () .
- 6-Acetamido group (): Polar acetamido substituents may improve solubility but reduce passive diffusion across membranes .
Carboxamide Group Variations
- Benzothiazole-2-carboxamide (): Aromatic carboxamides may engage in π-π stacking interactions with biological targets but exhibit higher rigidity .
- 3-Fluorobenzamide (N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide, ): The additional fluorine atom could further modulate electronic properties and binding specificity .
Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
- Fluorine’s Role : The 6-fluoro substituent in the target compound and analogs (e.g., ) is associated with enhanced bioactivity, likely due to improved target engagement and metabolic stability .
- Cyclohexane vs. Aromatic Carboxamides : Cyclohexanecarboxamide derivatives (e.g., ) exhibit higher lipophilicity, which may correlate with improved tissue distribution but reduced aqueous solubility .
Q & A
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Hypotheses : Poor solubility (logP > 5) limits bioavailability.
- Testing :
Measure solubility in simulated gastric fluid.
Administer with solubilizing agents (e.g., PEG-400) in animal models.
Compare AUC (area under the curve) via pharmacokinetic profiling.
- Outcome : A 2–3× increase in AUC confirms formulation improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
